molecular formula C14H18ClN3O5 B4114444 N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride

Cat. No. B4114444
M. Wt: 343.76 g/mol
InChI Key: OMCBJAKVPFVVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride, also known as NDAN-1, is a novel chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride has shown potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride can bind to and modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride has also been studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride works by binding to and modulating the activity of NMDA receptors in the brain. This receptor is involved in various processes such as learning and memory, and its dysfunction has been implicated in the development of neurological disorders. N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride has been shown to enhance the activity of NMDA receptors, which can improve cognitive function and potentially treat neurological disorders.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory. It has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride is its potential in various scientific research applications. However, there are also some limitations to its use in lab experiments. N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride is a synthetic compound, which means that it may not accurately represent the effects of natural compounds. Additionally, more research is needed to fully understand the safety and toxicity of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride.

Future Directions

There are many potential future directions for N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride research. One area of interest is the development of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride analogs that can improve its efficacy and reduce its toxicity. Another area of interest is the study of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride in combination with other compounds to enhance its effects. Additionally, more research is needed to fully understand the potential of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide hydrochloride in various scientific research applications.

properties

IUPAC Name

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5.ClH/c18-13(15-11-1-3-12(4-2-11)17(19)20)16-7-5-14(6-8-16)21-9-10-22-14;/h1-4H,5-10H2,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBJAKVPFVVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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